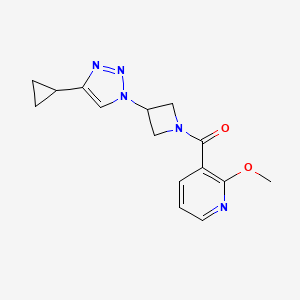

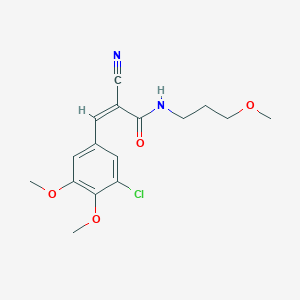

![molecular formula C13H8ClN3OS B2392022 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-68-9](/img/structure/B2392022.png)

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are known for their diverse biological activities, including antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, such as “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” can be analyzed using 1H and 13C NMR spectrometry . The 1H NMR spectrum shows peaks at δ, ppm: 6.72 d (1H, J = 7.7 Hz, CH, thiophene), 7.20 d (1H, J = 7.7 Hz, CH, thiophene), 7.55 d (2H, J = 8.0 Hz, CH, pyridine), 7.60 s (1H, CH, pyridine), 8.10 d. d (1H, J = 4.6, 4.5 Hz, pyridine), 8.31 s (1H, NH) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” include the cyclization of 3-amino-thiophene-2-carboxylate derivatives . This process is typically carried out using a one-carbon source reagent .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” can be determined using various techniques. For instance, its melting point is 158–159°C . The 1H NMR spectrum shows peaks at δ, ppm: 6.72 d (1H, J = 7.7 Hz, CH, thiophene), 7.20 d (1H, J = 7.7 Hz, CH, thiophene), 7.55 d (2H, J = 8.0 Hz, CH, pyridine), 7.60 s (1H, CH, pyridine), 8.10 d. d (1H, J = 4.6, 4.5 Hz, pyridine), 8.31 s (1H, NH) .

Scientific Research Applications

- Application : Researchers have explored the antimicrobial potential of derivatives containing the thieno[3,2-d]pyrimidine scaffold. These compounds may inhibit bacterial growth and serve as tools to probe mycobacterial oxidative phosphorylation pathways .

- Findings : Some of these compounds exhibit cytotoxicity against various cancer cell lines, including gastric, colon, liver, breast, and nasopharyngeal cancers. Notably, they were tested against both cancer cells and normal fibroblast cells .

- Insights : These studies provide valuable information about the compound’s potential targets, aiding drug design and optimization .

Antimicrobial Activity

Anti-Cancer Properties

Molecular Docking Studies

Synthetic Strategies

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block in lipid biosynthesis.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, thereby affecting the metabolic processes it regulates

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase by 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide affects the fatty acid metabolism pathway . By inhibiting the conversion of acetyl-CoA to malonyl-CoA, the compound can disrupt lipid biosynthesis. This can have downstream effects on various cellular processes that depend on these lipids, potentially leading to altered cell function or viability.

Result of Action

The molecular and cellular effects of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide’s action depend on the specific context of its use. In vitro studies have shown that the compound and its derivatives have demonstrated moderate antimicrobial activity, with some products exhibiting good antibacterial and antifungal activity . These effects are likely due to the compound’s impact on lipid biosynthesis, which is essential for the growth and survival of many microorganisms.

Future Directions

properties

IUPAC Name |

3-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUKLYPPMCOHTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

![1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2391945.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2391946.png)

![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)

![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)

![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)

![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)